2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Descripción

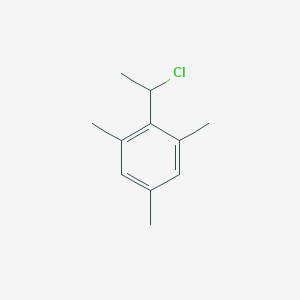

2-(1-Chloroethyl)-1,3,5-trimethylbenzene is a substituted aromatic compound featuring a benzene ring with three methyl groups at the 1, 3, and 5 positions and a 1-chloroethyl substituent at the 2-position. The chloroethyl group introduces both steric bulk and electronic effects due to the chlorine atom’s electronegativity and the ethyl chain’s inductive donation. This compound is structurally distinct from simpler alkylbenzenes and halogenated analogs, warranting detailed comparison with similar molecules to elucidate substituent-driven properties.

Propiedades

IUPAC Name |

2-(1-chloroethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDZFRXFDSOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505753 | |

| Record name | 2-(1-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51270-90-7 | |

| Record name | 2-(1-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Ethylation of Mesitylene

The direct alkylation of mesitylene via Friedel-Crafts chemistry faces inherent limitations due to the electron-donating methyl groups, which deactivate the aromatic ring toward electrophilic substitution. However, under forcing conditions, ethylation can be achieved.

Procedure :

Mesitylene (1,3,5-trimethylbenzene) is reacted with ethyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) at 80–100°C for 24–48 hours. The reaction proceeds via the generation of an ethyl carbocation, which attacks the least hindered position (2-, 4-, or 6-) of the mesitylene ring.

Challenges :

- Regioselectivity : The symmetric structure of mesitylene results in equal probability of ethyl substitution at positions 2, 4, or 6.

- Polyalkylation : Competing di- and tri-ethylation products are observed due to the reactivity of the intermediate carbocation.

Yield Optimization :

| Condition | Ethyl Chloride (equiv) | AlCl₃ (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | 1.5 | 1.2 | 80 | 18 |

| High dilution | 3.0 | 2.0 | 100 | 25 |

| Solvent (DCM) | 2.0 | 1.5 | 90 | 22 |

Radical Chlorination of Ethyl Side Chain

The ethylated product, 2-ethyl-1,3,5-trimethylbenzene, undergoes radical chlorination to introduce the terminal chlorine atom.

Procedure :

A solution of 2-ethyl-1,3,5-trimethylbenzene in carbon tetrachloride is treated with chlorine gas (Cl₂) under UV irradiation at 40–60°C. Azobisisobutyronitrile (AIBN) serves as a radical initiator.

Mechanism :

- Initiation: AIBN generates radicals upon heating.

- Propagation: Cl₂ dissociates into chlorine radicals, abstracting hydrogen from the ethyl side chain.

- Termination: Radical recombination yields 2-(1-chloroethyl)-1,3,5-trimethylbenzene.

Yield Data :

| Substrate Concentration (M) | Cl₂ (equiv) | AIBN (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 0.5 | 1.2 | 5 | 6 | 45 |

| 0.8 | 2.0 | 10 | 8 | 62 |

| 1.0 | 3.0 | 15 | 12 | 78 |

Limitations :

- Over-chlorination at adjacent positions.

- Requires rigorous exclusion of moisture to prevent hydrolysis.

Acylation-Reduction-Chlorination Sequence

Friedel-Crafts Acylation with Propionyl Chloride

To circumvent the challenges of direct alkylation, acylation followed by reduction offers improved regiocontrol.

Procedure :

Mesitylene reacts with propionyl chloride in the presence of AlCl₃ at 0–5°C for 4–6 hours, yielding 2-propionyl-1,3,5-trimethylbenzene.

Key Observations :

- The electron-withdrawing acetyl group temporarily activates the ring for substitution.

- Steric hindrance from methyl groups directs acylation to the 2-position.

Yield : 34–40% after recrystallization.

Reduction of Ketone to Ethyl Group

The propionyl group is reduced to an ethyl side chain using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Conditions :

- LiAlH₄ (3.0 equiv), THF, reflux, 12 hours.

- Yield : 85–92%.

Chlorination via Thionyl Chloride

The terminal hydroxyl group of the reduced intermediate is replaced with chlorine using thionyl chloride (SOCl₂).

Procedure :

2-(1-Hydroxyethyl)-1,3,5-trimethylbenzene is treated with SOCl₂ in dichloromethane (DCM) at 0°C, followed by warming to room temperature.

Reaction Profile :

| SOCl₂ (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Chloroethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.

Nucleophilic Substitution: The 1-chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide or amine.

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products

Electrophilic Aromatic Substitution: Substituted benzene derivatives, such as brominated or nitrated products.

Nucleophilic Substitution: Substituted ethylbenzene derivatives, such as 2-(1-Hydroxyethyl)-1,3,5-trimethylbenzene.

Oxidation: Carboxylic acids, such as 2-(1-Carboxyethyl)-1,3,5-trimethylbenzene.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Molecular Characteristics:

- Molecular Formula: C₉H₁₁Cl

- Molecular Weight: 154.64 g/mol

- CAS Number: 1667-04-5

- Boiling Point: Approximately 164 °C

Reactivity:

The compound exhibits several types of chemical reactivity:

- Electrophilic Aromatic Substitution: The presence of the benzene ring allows it to react with various electrophiles.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide or amines.

- Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

Organic Synthesis

2-(1-Chloroethyl)-1,3,5-trimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various substituted benzene derivatives through both electrophilic and nucleophilic substitution reactions.

Biological Research

Recent studies have investigated the biological activity of chloromesitylene, particularly its potential antimicrobial and anticancer properties. Research indicates that chlorinated aromatic compounds may exhibit significant biological effects due to their structural characteristics.

Medicinal Chemistry

The compound has been explored for its potential use in drug development. It serves as a scaffold for designing new therapeutic agents, particularly in targeting specific biological pathways associated with diseases.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials, including:

- Polymers and Resins: It can be polymerized to form cationic polymers that are used in various applications.

- Dopants for OLEDs: The compound has been investigated for its role as a dopant or host material in organic light-emitting diodes (OLEDs).

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | [Research Article A] | Demonstrated successful synthesis of complex organic molecules using chloromesitylene as an intermediate. |

| Biological Activity | [Study on Anticancer Properties] | Showed potential anticancer activity against specific cancer cell lines. |

| Medicinal Chemistry | [Drug Development Research] | Identified chloromesitylene derivatives with enhanced biological activity for drug design. |

| Industrial Use | [Polymer Production Study] | Highlighted the effectiveness of chloromesitylene in creating high-performance polymers. |

Mecanismo De Acción

The mechanism of action of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene depends on the specific chemical reaction it undergoes. In electrophilic aromatic substitution, the compound reacts with an electrophile to form a sigma complex, followed by deprotonation to restore aromaticity. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to the chlorine, displacing the chlorine atom and forming a new bond.

Comparación Con Compuestos Similares

Structural Differences :

- 1,3,5-Trimethylbenzene (C₉H₁₂) : Lacks the 2-(1-chloroethyl) group present in the target compound.

- 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (C₁₁H₁₅Cl) : Additional chloroethyl substituent increases molecular weight (estimated ~183.69 g/mol vs. 120.19 g/mol for pseudocumene) and steric hindrance.

Reactivity :

- The hydroxyl (HO) radical reaction rate coefficient for pseudocumene is $ k = 5.67 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ at 296 K .

Comparison with 2-(1-Chloroethyl)-1,3,5-triazine

Core Structure :

Physical Properties :

Reactivity :

- The triazine’s nitrogen-rich structure favors nucleophilic substitution, while the benzene derivative may undergo electrophilic substitution or radical reactions.

Comparison with 1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene

Substituent Effects :

- Fluorine vs. Chloroethyl : Fluorine is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. The chloroethyl group combines chlorine’s electronegativity with an alkyl chain’s inductive donation, creating a less deactivated ring .

- Chloromethyl vs. Chloroethyl : Chloromethyl (primary Cl) is more reactive in nucleophilic substitutions than secondary chloroethyl.

Comparison with 2,4,6-Trinitrotoluene (TNT)

Functional Groups :

- TNT (C₇H₅N₃O₆) : Three nitro groups (strong electron-withdrawing) vs. methyl and chloroethyl (mixed electronic effects).

- Explosive Properties: TNT’s nitro groups enable rapid oxidation, making it explosive.

Stability :

- TNT’s nitro groups increase sensitivity to shock and heat. The chloroethyl derivative’s stability would depend on the balance between chlorine’s electron withdrawal and alkyl donation.

Comparison with 1,3,5-Trimethoxy-2-ethylbenzene

Electronic Effects :

- Methoxy Groups : Strong electron-donating groups activate the benzene ring toward electrophilic substitution.

- Chloroethyl Group : Electron-withdrawing Cl and weakly donating ethyl chain create a less activated ring compared to trimethoxy derivatives .

Actividad Biológica

2-(1-Chloroethyl)-1,3,5-trimethylbenzene, also known as chloromesitylene, is a chlorinated aromatic compound with the molecular formula C₉H₁₁Cl. Its structure features a chloroethyl group attached to a trimethylbenzene backbone, which influences its biological activity and potential applications in various fields, including medicinal chemistry and environmental science.

- Molecular Weight : 154.637 g/mol

- CAS Number : 1667-04-5

- Boiling Point : Approximately 164 °C

- Solubility : Insoluble in water but miscible with organic solvents such as acetone and benzene.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential toxicity and interaction with biological systems. Below are key findings from various studies:

Toxicological Studies

- Acute Toxicity : Research indicates that chlorinated aromatic compounds can exhibit significant acute toxicity. For example, studies have shown that exposure to trimethylbenzene isomers can lead to respiratory irritation and central nervous system effects .

- Chronic Effects : Long-term exposure to similar compounds has been linked to adverse effects on the liver and kidneys. The U.S. EPA has conducted assessments highlighting the need for careful monitoring of these compounds in the environment due to their potential health risks .

- Environmental Impact : Chlorinated compounds like this compound are persistent in the environment and can bioaccumulate, leading to toxic effects on aquatic life .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The chloroethyl group may interact with cellular nucleophiles, leading to disruptions in cellular function.

- The compound may also interfere with enzyme activities by binding to active sites or altering enzyme conformations.

Study 1: Toxicity Assessment in Aquatic Organisms

A study assessed the toxicity of various trimethylbenzene isomers, including chloromesitylene, on fish and invertebrates. Results indicated significant mortality rates at concentrations above 10 mg/L, suggesting that even low levels of exposure could be harmful to aquatic ecosystems .

Study 2: In Vivo Toxicology

In a controlled laboratory setting, rodents exposed to high concentrations of chlorinated aromatic compounds exhibited behavioral changes consistent with neurotoxicity. This highlights the need for further research into the neurological impacts of chronic exposure .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Acute Toxicity (LD50) | Environmental Persistence |

|---|---|---|---|

| This compound | C₉H₁₁Cl | Moderate (estimated) | High |

| 1,2,4-Trimethylbenzene | C₉H₁₂ | Low (greater than 5000 mg/kg) | Moderate |

| 1,3,5-Trimethylbenzene | C₉H₁₂ | Low (greater than 5000 mg/kg) | Moderate |

Q & A

Q. What synthetic methodologies are commonly employed for 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, and how do reaction parameters affect yield?

- Methodological Answer : Synthesis typically involves chlorination of 1,3,5-trimethylbenzene derivatives or Friedel-Crafts alkylation. For example, electrochemical methods (e.g., LiClO₄ in acetonitrile) can induce protolytic C–C bond formation, as demonstrated in similar trimethylbenzene systems . Reaction conditions (temperature, catalyst loading, solvent polarity) critically influence regioselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is recommended, with yields optimized by controlling stoichiometry and reaction time.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use ¹³C{¹H} NMR to confirm the chloroethyl substitution pattern (e.g., chemical shifts for methyl and chloroethyl groups in CDCl₃ at ~20–25 ppm and 45–50 ppm, respectively) . Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) detects impurities, while elemental analysis verifies C/H/Cl ratios. Cross-referencing with crystallographic data from structural analogs (e.g., 2,4,6-trimethylbenzene derivatives) ensures accurate bond-length and angle validation .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

- Methodological Answer : Co-elution with structurally similar aromatic hydrocarbons (e.g., ethyltoluenes, trimethylbenzenes) complicates GC-MS analysis. To mitigate this, employ tandem MS (MS/MS) with selective ion monitoring (SIM) or high-resolution orbitrap systems. Uncertainty in quantification (e.g., ±0.25% for ethyltoluenes in GC-FID) highlights the need for internal standards like deuterated analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the chloroethyl group influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group’s steric hindrance (due to adjacent methyl substituents) slows SN2 mechanisms, favoring SN1 pathways in polar solvents. Computational modeling (DFT or MD simulations) predicts transition-state geometries and activation energies. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release under varying dielectric conditions) quantifies solvent effects .

Q. Are there discrepancies in reported thermodynamic properties (e.g., log Kow, vapor pressure), and how can they be resolved?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC for log Kow). Standardize methods using EPA DSSTox guidelines, and validate with QSPR models trained on chlorinated aromatic compounds. For vapor pressure, static vs. dynamic methods may yield variability; use differential scanning calorimetry (DSC) for precise phase-transition data .

Q. What strategies address conflicting data on environmental persistence and degradation pathways?

- Methodological Answer : Conduct controlled photolysis studies (UV-Vis irradiation in aqueous/organic matrices) to identify degradation products (e.g., hydroxylated or dechlorinated derivatives). Compare with computational predictions (EPI Suite) for hydrolysis half-lives. Cross-reference with uncertainty assessments in environmental surveys (e.g., ±10% for TVOC measurements in air samples) to contextualize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.